1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, tetrahydro modifications, and various functional groups such as dimethyl, fluoro, and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride typically involves multiple steps:
Formation of the Naphthylamine Core: This can be achieved through the reduction of nitronaphthalene derivatives.
Tetrahydro Modification: The naphthylamine core undergoes hydrogenation to introduce tetrahydro modifications.
Functional Group Addition:
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, often through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the tetrahydro structure.
Substitution: The functional groups (dimethyl, fluoro, methoxy) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, induce apoptosis, or inhibit cell proliferation depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-: Similar core structure but lacks the additional functional groups.
N,N-Dimethyl-1-naphthylamine: Contains the dimethyl group but lacks the tetrahydro and other modifications.
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydro derivative with different functional groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-fluoro-5-methoxy-, hydrochloride is unique due to its combination of functional groups and modifications, which confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
64037-83-8 |
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Molecular Formula |
C13H19ClFNO |
Molecular Weight |
259.75 g/mol |
IUPAC Name |
(8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |
InChI Key |
MJDAEFCUWVKVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)F)OC.[Cl-] |
Origin of Product |
United States |
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